molecular formula C15H13F9N2O4 B2722820 N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338418-19-2

N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2722820
CAS No.: 338418-19-2
M. Wt: 456.265
InChI Key: AVWBVEDPZAMCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a useful research compound. Its molecular formula is C15H13F9N2O4 and its molecular weight is 456.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Research

N-[2-[(2,2,2-Trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has been evaluated for its potential as an antiarrhythmic agent. Research conducted in the 1970s identified compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibiting significant oral antiarrhythmic activity in mice. Among these compounds, both tertiary and secondary benzamides showed activity, with the effectiveness varying based on the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen. Flecainide acetate, a related compound, was notably advanced for clinical trials as an antiarrhythmic agent due to its promising results in animal studies (Banitt, Bronn, Coyne, & Schmid, 1977).

Polyamide Synthesis

Another significant application of this chemical structure involves the synthesis of organo-soluble new polyamides, resulting from the polycondensation of semifluorinated aromatic diamines with certain acids. These polyamides, characterized by high solubility in various organic solvents, demonstrated properties suitable for advanced technological applications. Their molecular weights, glass-transition temperatures, and thermal stability were extensively characterized, showing potential for use in materials science and engineering (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Anti-tumor and DNA Interaction

The compound has been investigated for its anti-tumor activity, specifically its ability to alkylate DNA exclusively at adenines in the minor groove, showing a high degree of DNA interstrand cross-linking ability. This specificity and potency suggest potential applications in cancer therapy, offering a novel approach to targeting tumor cells at the genetic level (Prakash, Valu, Wakelin, Woodgate, & Denny, 1991).

Insecticidal Activity

Flubendiamide, a compound related to the chemical structure , showcases a unique mode of action against lepidopterous pests, including strains resistant to other insecticides. Its novel chemical structure, featuring a heptafluoroisopropyl group, has been instrumental in its potent insecticidal activity, making it a promising candidate for integrated pest management programs (Tohnishi et al., 2005).

Synthesis of Fluorinated Polyimides

Research into the synthesis of fluorinated polyimides derived from novel diamine monomers, including structures related to this compound, has demonstrated their utility in creating polymers with low water absorption rates and low dielectric constants. These properties are particularly relevant for applications in the electronics industry, where materials with high thermal stability and specific electrical properties are required (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Properties

IUPAC Name

N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F9N2O4/c16-13(17,18)6-29-8-1-2-10(30-7-14(19,20)21)9(5-8)11(27)25-3-4-26-12(28)15(22,23)24/h1-2,5H,3-4,6-7H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWBVEDPZAMCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F9N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.